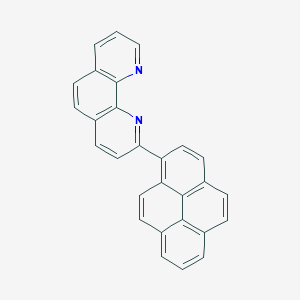
2-(Pyren-1-yl)-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyren-1-yl)-1,10-phenanthroline is a compound that combines the structural features of pyrene and phenanthroline. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while phenanthroline is a heterocyclic compound often used as a ligand in coordination chemistry. The combination of these two moieties results in a compound with unique electronic and photophysical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-yl)-1,10-phenanthroline typically involves the coupling of pyrene and phenanthroline derivatives. One common method is the Friedel-Crafts acylation of pyrene with a phenanthroline derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyren-1-yl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of pyrene-1,10-quinone derivatives.
Reduction: Formation of reduced pyrene derivatives.
Substitution: Various substituted pyrene-phenanthroline derivatives depending on the electrophile or nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Pyren-1-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Employed as a fluorescent probe for studying biological systems due to its strong fluorescence.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 2-(Pyren-1-yl)-1,10-phenanthroline is primarily based on its ability to interact with metal ions and other molecules through coordination and π-π interactions. The phenanthroline moiety acts as a bidentate ligand, coordinating to metal centers, while the pyrene moiety can engage in π-π stacking interactions. These interactions can modulate the electronic properties of the compound, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyren-1-yl)pyridine: Similar in structure but with a pyridine ring instead of phenanthroline.
2-(Pyren-1-yl)benzimidazole: Contains a benzimidazole ring instead of phenanthroline.
4-(Pyren-1-yl)pyridine: Another pyrene-pyridine derivative with different substitution patterns.
Uniqueness
2-(Pyren-1-yl)-1,10-phenanthroline is unique due to its combination of pyrene and phenanthroline, which imparts distinct photophysical properties and coordination abilities. This makes it particularly valuable in applications requiring strong fluorescence and metal coordination, such as in the development of sensors and optoelectronic devices .
Eigenschaften
Molekularformel |
C28H16N2 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-pyren-1-yl-1,10-phenanthroline |
InChI |
InChI=1S/C28H16N2/c1-3-17-6-7-19-10-13-22(23-14-11-18(4-1)25(17)26(19)23)24-15-12-21-9-8-20-5-2-16-29-27(20)28(21)30-24/h1-16H |
InChI-Schlüssel |
ZYXMUDSQPAMEGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC6=C(C=CC7=C6N=CC=C7)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
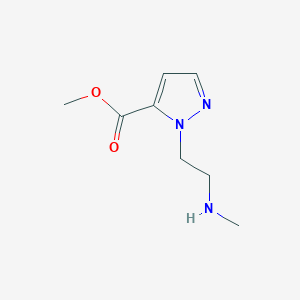
![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
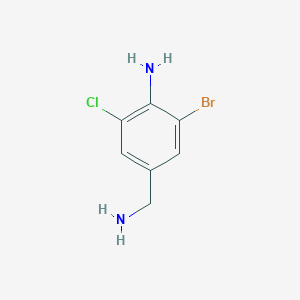

![5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B12831781.png)

![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)
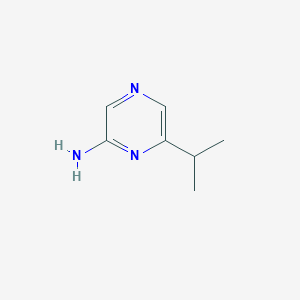

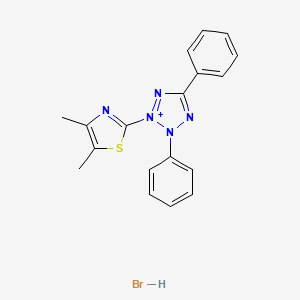
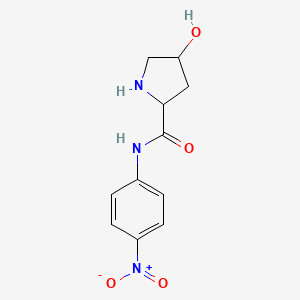
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)
![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)
